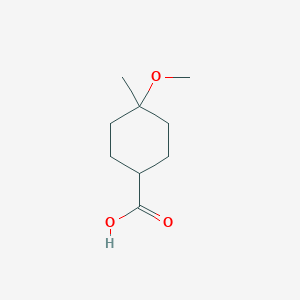
4-Methoxy-4-methylcyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4-methylcyclohexanecarboxylic acid typically involves the reaction of 4-Methylenecyclohexanecarboxylic acid ethyl ester with mercury(II) acetate in dry methanol. The reaction mixture is cooled to 0°C and stirred for 15 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic synthesis protocols involving esterification and subsequent functional group modifications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-4-methylcyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Methoxy-4-methylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways The methoxy and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules
Comparaison Avec Des Composés Similaires
4-Methylcyclohexanecarboxylic acid: This compound lacks the methoxy group present in 4-Methoxy-4-methylcyclohexanecarboxylic acid.
Cyclohexanecarboxylic acid: A simpler analog without the methoxy and methyl groups.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-methoxy-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-9(12-2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
XYAYHPBWOLNOCF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


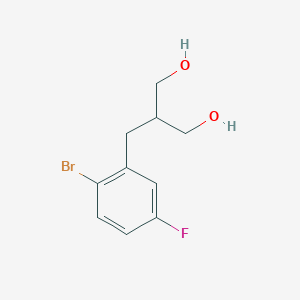
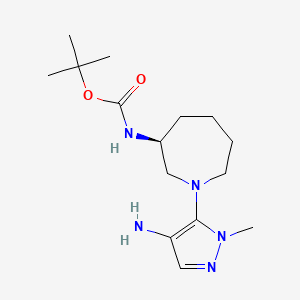
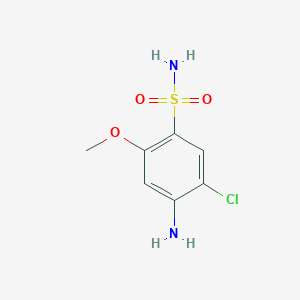
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
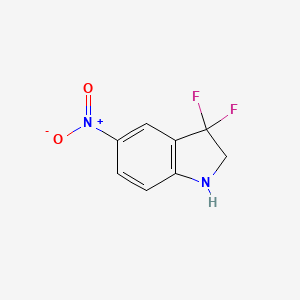
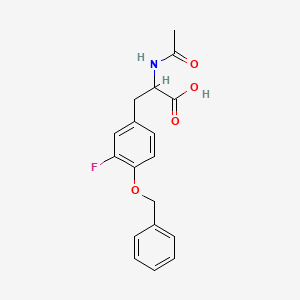

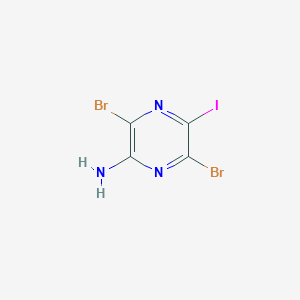
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
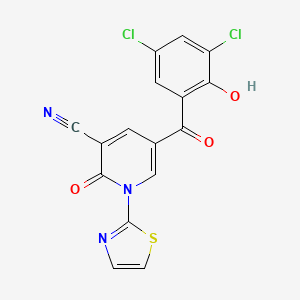
![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
